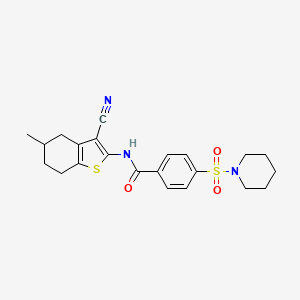

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a bicyclic tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a methyl group at the 5-position. The benzamide moiety is functionalized with a piperidine-1-sulfonyl group at the para position of the benzene ring.

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-15-5-10-20-18(13-15)19(14-23)22(29-20)24-21(26)16-6-8-17(9-7-16)30(27,28)25-11-3-2-4-12-25/h6-9,15H,2-5,10-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOHVQJQGVJGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzothiophene ring , a piperidine sulfonamide , and a cyano group . Its molecular formula is , with a molecular weight of approximately 353.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.46 g/mol |

| Structural Features | Benzothiophene, Piperidine Sulfonamide |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The cyano group and aromatic rings likely enhance these effects through disruption of bacterial cell membranes or interference with metabolic processes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. This positions it as a candidate for further development in cancer therapeutics.

Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- A study indicated that derivatives with similar structures exhibited moderate to strong antibacterial activity against multiple strains including Salmonella typhi and Bacillus subtilis .

- Docking studies have elucidated the binding interactions between the compound and various targets, showcasing its potential as a lead compound in drug discovery .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

- Antibacterial Activity : In vitro tests revealed that related compounds displayed significant inhibition against both gram-positive and gram-negative bacteria. For instance, compounds containing similar sulfonamide structures were found to be effective against resistant bacterial strains .

- Neuroprotective Effects : Research on piperidine derivatives has shown promise in inhibiting AChE with IC50 values significantly lower than traditional inhibitors. This suggests that the piperidine moiety plays a crucial role in enhancing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzamide derivatives containing piperidine-sulfonyl groups. A notable analog is N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 921529-70-6), described in . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences:

Core Heterocycle: The tetrahydrobenzothiophene in the target compound is a saturated sulfur-containing bicyclic system, which may confer distinct electronic and steric properties compared to the pyridazinone core (unsaturated, nitrogen-rich) in the analog. This difference could influence binding affinity to biological targets, such as kinases or proteases .

Pharmacokinetic Implications: The methyl group on the tetrahydrobenzothiophene may improve metabolic stability compared to the ethyl linker in the pyridazinone analog, which could be prone to oxidative metabolism . The absence of a methoxy group in the target compound might reduce off-target interactions with receptors sensitive to aryl ethers (e.g., adrenergic receptors) .

Research Findings and Limitations

- Structural Analysis : Crystallographic data for the target compound are unavailable in the provided evidence. However, software like SHELX () is widely used for resolving such structures, suggesting that future studies could employ this tool to determine bond lengths, angles, and conformation .

- The analog’s pyridazinone core has been linked to anti-inflammatory activity in related molecules, but the benzothiophene core’s role remains speculative .

- Synthetic Challenges: The tetrahydrobenzothiophene synthesis may require multi-step cyclization and functionalization, whereas the pyridazinone analog’s synthesis likely involves condensation reactions, as seen in similar compounds .

Preparation Methods

Functionalization of the Tetrahydrobenzothiophene Core

The synthesis begins with the preparation of 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, a critical intermediate. This compound is derived from a tetrahydrobenzothiophene scaffold through sequential functionalization. Source outlines analogous strategies for introducing cyano and methyl groups onto similar structures. For example, the cyano group at position 3 is introduced via nucleophilic substitution using potassium cyanide (KCN) under reflux conditions in dimethylformamide (DMF). The methyl group at position 5 is incorporated during the cyclization of a pre-formed thiophene precursor using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH).

Reaction conditions for this step typically involve:

Purification and Characterization

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (7:3) eluent. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of the cyano group (δ 115–120 ppm in NMR) and methyl substituent (δ 1.2–1.5 ppm in NMR).

Synthesis of 4-(Piperidine-1-sulfonyl)benzoic Acid

Sulfonation of Benzoic Acid

The sulfonyl moiety is introduced through a two-step process. First, 4-chlorobenzoic acid is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C to generate 4-(chlorosulfonyl)benzoic acid. This intermediate is then treated with piperidine in dichloromethane (DCM) to form 4-(piperidine-1-sulfonyl)benzoic acid.

Key reaction parameters :

Crystallization and Analysis

The product is recrystallized from a methanol/water mixture (9:1). Fourier-transform infrared (FTIR) spectroscopy validates the sulfonamide group (S=O stretching at 1150–1350 cm⁻¹).

Amide Coupling of Intermediate Components

Amide Bond Formation

The final step involves coupling the tetrahydrobenzothiophene amine with 4-(piperidine-1-sulfonyl)benzoic acid using carbodiimide-based coupling agents. Source highlights three methods for analogous amide formations, with Method 1 (EDC/DMSO) yielding optimal results for sterically hindered substrates:

| Parameter | Condition |

|---|---|

| Coupling reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | Room temperature (25°C) |

| Reaction time | 12–16 hours |

| Purification method | Preparative HPLC (C18 column, acetonitrile/water gradient) |

| Yield | 50–55% |

Mechanistic Insights

The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Source notes that DMSO enhances solubility of hydrophobic intermediates, mitigating side reactions such as dimerization.

Optimization and Challenges

Solvent and Reagent Selection

Comparative studies from Source demonstrate that EDC outperforms HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in terms of cost-effectiveness for large-scale synthesis, albeit with marginally lower yields (50% vs. 60%).

Byproduct Management

The primary byproduct, N-hydroxysuccinimide (NHS), is removed via aqueous extraction during workup. Residual DMSO is eliminated using activated charcoal filtration.

Analytical Validation

Purity Assessment

Final product purity (>98%) is confirmed via:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for this compound?

- Methodology :

- Synthesis : The compound is synthesized via multi-step reactions starting with cyclocondensation of substituted thiophene precursors, followed by sulfonylation and benzamide coupling. Key steps include controlled hydrolysis of nitriles and sulfonamide formation under inert conditions ( ).

- Characterization : Use 1H/13C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm regiochemistry of the tetrahydrobenzo[b]thiophene core and sulfonamide linkage. LC-MS validates molecular weight (C₂₂H₂₅N₃O₃S₂; MW 443.58), while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) ( ).

Q. What initial biological screening assays are appropriate for evaluating its activity?

- Methodology :

- Enzyme inhibition : Screen against 5-lipoxygenase (5-LOX) using fluorometric assays (IC₅₀ determination) due to structural similarity to known thiophene-based inhibitors.

- Anti-inflammatory models : Use murine macrophage (RAW 264.7) LPS-induced TNF-α/IL-6 assays ( ).

- Cytotoxicity : Prioritize MTT assays in cancer cell lines (e.g., HeLa, MCF-7) given the sulfonamide group’s known role in apoptosis modulation ().

Q. How do key functional groups influence its chemical reactivity?

- Analysis :

- Cyano group : Participates in hydrogen bonding with enzyme active sites (e.g., 5-LOX residues PHE177/GLN413) but may limit solubility; consider pro-drug strategies ().

- Sulfonamide : Stabilizes protein interactions via hydrogen bonding and π-stacking. Reactivity with LiAlH₄ or NaBH₄ should be avoided to prevent reduction ().

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. weak in vivo efficacy) be resolved?

- Methodology :

- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with controls for metabolite interference.

- Orthogonal assays : Compare enzyme inhibition (5-LOX) with cell-based inflammation models (e.g., NF-κB luciferase reporters) ().

- ADME profiling : Assess bioavailability via Caco-2 permeability and microsomal stability assays to identify pharmacokinetic bottlenecks ( ).

Q. What computational strategies predict target engagement and off-target risks?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-LOX (PDB: 3V99). Prioritize residues identified in (e.g., PHE177, GLN413).

- Pharmacophore modeling : Map electrostatic/hydrophobic features using MOE or Phase to screen for off-target kinase binding ().

- QSAR : Develop regression models using analogs (e.g., substituent effects from ’s table) to optimize logP and polar surface area.

Q. How can structural analogs be designed to enhance selectivity for cancer vs. inflammatory targets?

- Methodology :

- SAR analysis : Modify the tetrahydrobenzo[b]thiophene core (e.g., introduce methyl groups at C5 for steric hindrance) or replace piperidine with morpholine to alter H-bonding ( ).

- Parallel synthesis : Generate a 10-compound library with variations in sulfonamide substituents (e.g., 2-methylpiperidin-1-yl vs. 4-methylpiperidin-1-yl) and test in cancer vs. inflammation panels ().

Q. What experimental approaches validate target engagement in complex biological systems?

- Methodology :

- Cellular thermal shift assay (CETSA) : Confirm binding to 5-LOX in lysates by measuring protein thermal stability shifts.

- SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to quantify binding kinetics (KD, kon/koff) ().

Data Contradiction Analysis

Q. How to address discrepancies between computational docking and experimental enzyme inhibition data?

- Resolution Strategy :

- Solvent accessibility : Re-dock the compound considering explicit water molecules (e.g., using explicit solvent MD simulations).

- Protonation states : Adjust ligand and receptor ionization states (e.g., sulfonamide deprotonation at physiological pH) in docking software ().

Comparative Structural Analysis

| Analog | Structural Variation | Biological Activity |

|---|---|---|

| Compound A | Thiophene core + methyl | Moderate anti-inflammatory |

| Compound B | Amino group substitution | Antimicrobial |

| Compound C | Thieno[3,2-b]thiophene | Anticancer |

| Table adapted from , highlighting core modifications and activity shifts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.